alpha-Pinene-oxide

Descripción general

Descripción

Alpha-Pinene-oxide is an organic compound derived from alpha-Pinene, a monoterpene commonly found in the essential oils of coniferous trees. It is a colorless liquid with a characteristic odor and is widely used in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals .

Mecanismo De Acción

Target of Action

Alpha-Pinene-Oxide (APNE) is a compound derived from alpha-pinene, a major component of turpentine oil . The primary targets of APNE are the cells where it exerts its effects. For instance, it has been found to inhibit the propagation of human hepatocellular carcinoma (HepG2) cells .

Mode of Action

The mode of action of APNE involves its interaction with its targets leading to various changes. The epoxidation of alpha-pinene with H2O2 is catalyzed by tungsten-based polyoxometalates without any solvent . This reaction is first-order for alpha-pinene and catalyst concentration, and a fractional order (~0.5) for H2O2 concentration .

Biochemical Pathways

The biochemical pathways affected by APNE involve the oxidation of alpha-pinene. The oxidation of alpha-pinene generates many valuable products such as alpha-pinene oxide . Cell extracts catalyze a rapid decyclization of alpha-pinene oxide, in the absence of added cofactors, with the formation of cis-2-methyl-5-isopropylhexa-2,5-dienal . Further oxidation of the aldehyde to the corresponding acid occurs in the presence of NAD .

Result of Action

The result of APNE’s action is the inhibition of cell propagation, as seen in human hepatocellular carcinoma (HepG2) cells . It also has an inhibitory effect on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β .

Action Environment

The action of APNE is influenced by environmental factors such as temperature and solvent types. The epoxidation of alpha-pinene with H2O2 can be performed isothermally in an organic solvent-free environment to enhance the reaction rate, achieving nearly 100% selectivity to alpha-pinene oxide . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types .

Análisis Bioquímico

Biochemical Properties

Alpha-Pinene-Oxide plays a significant role in biochemical reactions. It is involved in the lipase-mediated epoxidation of α-pinene in a double-phase reaction system . The reaction temperature and two important substrates (H2O2 and acyl donor) have significant effects on the epoxidation reaction and interfacial mass transfer .

Cellular Effects

This compound has been shown to have cytotoxicity activity on human melanoma and breast cancer cells . It has been formulated into a nanoemulsion (APNE), and its cytotoxicity activity and therapeutic anticancer efficacy were evaluated .

Molecular Mechanism

The molecular mechanism of this compound involves a two-step process. First, in the presence of hydrogen peroxide in an organic solvent, lipase catalyzes the generation of per-carboxylic acid from carboxylic acid. Second, under the catalysis of per-carboxylic acid, the olefin undergoes self-catalyzed epoxidation reaction, generating epoxy compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the epoxidation reaction of this compound was carried out for 5 hours, and the product yield reached a maximum of 93.2% . Furthermore, after seven repetitive experiments, the lipase still maintained a relative activity of 51.2% .

Metabolic Pathways

The metabolic pathways of this compound involve the oxidation of α-pinene and pinonaldehyde by OH . This process has been widely studied and is considered a promising method due to its mild reaction conditions, fast reaction rate, and environmentally friendly characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Pinene-oxide is primarily synthesized through the epoxidation of alpha-Pinene. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst, such as tungsten-based polyoxometalates. The reaction is typically carried out at temperatures ranging from 30°C to 70°C, with a molar ratio of alpha-Pinene to hydrogen peroxide to catalyst of 5:1:0.01 . The process can be performed in an organic solvent-free environment, achieving nearly 100% selectivity to this compound .

Industrial Production Methods: In industrial settings, the epoxidation of alpha-Pinene is often conducted using similar methods but on a larger scale. The use of environmentally friendly oxidizing agents and catalysts is emphasized to ensure high atom economy and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Pinene-oxide undergoes various chemical reactions, including:

Isomerization: this compound can isomerize to form campholenic aldehyde and trans-carveol.

Hydrolytic Decomposition: In the presence of water and acid, this compound can hydrolyze to form pinanediol and sobrerol.

Oxidation: this compound can undergo further oxidation to produce compounds like verbenol and verbenone.

Common Reagents and Conditions:

Hydrolytic Decomposition: Requires acidic conditions and the presence of water.

Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide or ozone.

Major Products:

Campholenic Aldehyde: Formed during isomerization in non-polar solvents.

Trans-Carveol: Produced in basic solvents.

Pinanediol and Sobrerol: Result from hydrolytic decomposition.

Verbenol and Verbenone: Products of further oxidation.

Aplicaciones Científicas De Investigación

Alpha-Pinene-oxide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its therapeutic potential in treating conditions like brain ischemia and cancer

Industry: Utilized in the production of fine chemicals and as a precursor for other valuable compounds.

Comparación Con Compuestos Similares

Beta-Pinene-Oxide: Another epoxide derived from beta-Pinene, with similar chemical properties but different applications.

Campholenic Aldehyde: A product of alpha-Pinene-oxide isomerization, used in fragrances.

Trans-Carveol: Another isomerization product, used in flavors.

Uniqueness: this compound is unique due to its high selectivity in epoxidation reactions and its versatility in forming various valuable products through different chemical reactions. Its applications in multiple fields, including chemistry, biology, medicine, and industry, further highlight its significance .

Propiedades

IUPAC Name |

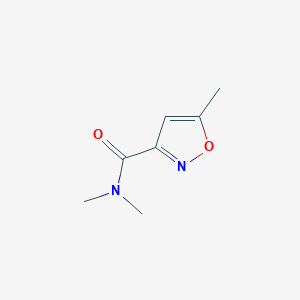

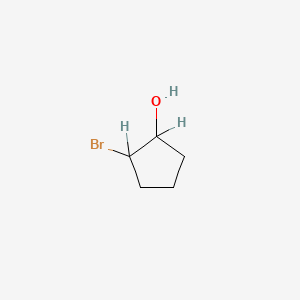

(1S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-KEMUHUQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331444 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72936-74-4 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of alpha-pinene oxide?

A1: Alpha-pinene oxide has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.

Q2: How is the structure of alpha-pinene oxide characterized?

A2: The structure of alpha-pinene oxide has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ] and Raman optical activity (ROA) []. These techniques provide detailed insights into the compound's molecular structure and chirality.

Q3: What makes alpha-pinene oxide useful in catalysis?

A3: Alpha-pinene oxide is susceptible to ring-opening reactions, making it a versatile building block in organic synthesis []. Its reactivity is influenced by the strained nature of the epoxide ring.

Q4: Can you provide examples of catalytic applications of alpha-pinene oxide?

A4: Alpha-pinene oxide serves as a starting material for synthesizing various fragrance compounds, such as campholenic aldehyde, trans-carveol, trans-sobrerol, and pinol []. These transformations often utilize acidic catalysts like phosphotungstic acid, showcasing the compound's utility in fine chemical production.

Q5: Does the solvent affect the catalytic transformation of alpha-pinene oxide?

A5: Yes, solvent polarity and basicity significantly influence the reaction pathway and product selectivity in alpha-pinene oxide isomerization reactions []. For instance, nonpolar, nonbasic solvents favor campholenic aldehyde formation, while polar, basic solvents favor trans-carveol production.

Q6: What happens to alpha-pinene oxide in the environment?

A6: Alpha-pinene oxide, originating from the atmospheric oxidation of alpha-pinene emitted by trees, plays a role in new particle formation and secondary organic aerosol (SOA) formation [, , , , , ]. Understanding its atmospheric fate is crucial for assessing its impact on air quality and climate.

Q7: How do bacteria contribute to alpha-pinene oxide degradation?

A7: Several bacterial species, including Nocardia sp. and Pseudomonas sp., can metabolize alpha-pinene oxide [, ]. They utilize enzymes like alpha-pinene oxide lyase to cleave the epoxide ring, initiating its degradation pathway.

Q8: How stable is alpha-pinene oxide under different conditions?

A8: The stability of alpha-pinene oxide is influenced by factors like temperature, pH, and the presence of catalysts. It is prone to hydrolysis under acidic conditions, leading to the formation of diols [].

Q9: Can alpha-pinene oxide be polymerized?

A9: Yes, alpha-pinene oxide can undergo cationic polymerization, yielding polymers with varying molecular weights and properties depending on the reaction conditions [].

Q10: How is computational chemistry employed in alpha-pinene oxide research?

A10: Computational tools like density functional theory (DFT) calculations assist in understanding the molecular properties and reactivity of alpha-pinene oxide [, ]. They are valuable for predicting reaction mechanisms, transition states, and product distributions.

Q11: Have there been modeling studies on the atmospheric fate of alpha-pinene oxide?

A11: Yes, researchers have used box model simulations to investigate the atmospheric oxidation mechanisms and product formation pathways of alpha-pinene, including the role of alpha-pinene oxide [, ]. These simulations help to understand the compound's contribution to atmospheric processes.

Q12: Are there analytical methods for quantifying alpha-pinene oxide?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the quantitative analysis of alpha-pinene oxide in various matrices, including rodent blood and mammary gland tissue [, ].

Q13: What is the role of alpha-pinene oxide in pheromone systems?

A13: Alpha-pinene oxide, along with other alpha-pinene oxidation products, can act as pheromones for certain insects, including bark beetles like Tomicus piniperda []. These compounds play a crucial role in insect communication and behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)

![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)

![2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid](/img/structure/B3429425.png)